4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole
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Overview
Description
4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a thiazole ring substituted with a trifluorobut-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole typically involves the reaction of 4-methylthiazole with 3,4,4-trifluorobut-3-en-1-yl sulfide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the thiazole ring .
Scientific Research Applications
4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine: This compound shares a similar trifluorobut-3-en-1-yl group but has a pyrimidine ring instead of a thiazole ring.
Methyl 2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]acetate: This compound also contains the trifluorobut-3-en-1-yl group but differs in its ester functionality.
Uniqueness
4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole is unique due to its specific combination of a thiazole ring and a trifluorobut-3-en-1-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
824391-29-9 |
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Molecular Formula |
C8H10F3NS2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
4-methyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H10F3NS2/c1-5-4-14-8(12-5)13-3-2-6(9)7(10)11/h5H,2-4H2,1H3 |
InChI Key |
IFWYVYLFCZMXRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC(=N1)SCCC(=C(F)F)F |
Origin of Product |
United States |
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